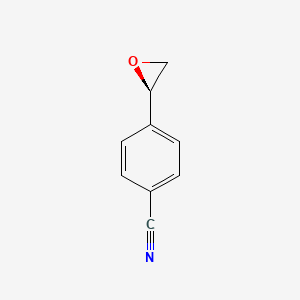
(S)-2-(Isochroman-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-2-(Isochroman-1-yl)ethanol: is a chiral compound that belongs to the class of isochroman derivatives It is characterized by the presence of an isochroman ring system attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol typically involves the reduction of isochroman-1-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of isochroman-1-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: (S)-2-(Isochroman-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form isochroman derivatives with different functional groups. Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Substitution reactions can occur at the hydroxyl group of the ethanol moiety. For example, esterification with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Acyl chlorides, acid anhydrides, and bases such as pyridine.
Major Products Formed:
Oxidation: Isochroman-1-carboxaldehyde, isochroman-1-carboxylic acid.
Reduction: Isochroman-1-ylmethanol.
Substitution: Isochroman-1-yl esters.
科学的研究の応用
Chemistry:
Organic Synthesis: (S)-2-(Isochroman-1-yl)ethanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives have shown promise in the development of new drugs, particularly for their potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
- Isochroman-1-ylmethanol
- Isochroman-1-carboxylic acid
- Isochroman-1-yl esters
Comparison: (S)-2-(Isochroman-1-yl)ethanol is unique due to its chiral nature and the presence of both an isochroman ring and an ethanol moiety. This combination imparts specific chemical and physical properties that differentiate it from other isochroman derivatives. For example, its chiral nature makes it valuable in asymmetric synthesis, whereas other similar compounds may not possess this characteristic.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3,4-dihydro-1H-isochromen-1-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2 |
InChIキー |
JXIIBWMBZVKXBX-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC=C21)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8771668.png)






